1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid, also known as EPCA, is an organic compound with a wide range of applications in the scientific community. It is a colorless solid with a molecular weight of 231.27 g/mol and a melting point of 221-223°C. EPCA is used in the synthesis of various compounds, such as those used in drug discovery and development, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to "1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid." For instance, the synthesis of new pyridine derivatives, including the structural manipulation of the piperidine and pyridazine moieties, has shown variable and modest activity against bacteria and fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Srinivasan et al., 2010).
Anticancer Applications
Compounds structurally similar to "1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid" have been evaluated for their anticancer activities. The synthesis of piperazine-2,6-dione derivatives and their anticancer activity evaluation suggest these compounds could have potential applications in cancer therapy. This research indicates the importance of the piperazine moiety and its derivatives in designing new anticancer agents (Kumar et al., 2013).
Structural and Chemical Properties
Research focusing on the crystal structure and chemical properties of related compounds provides insight into the design and optimization of new molecules with desired biological activities. The study of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for instance, sheds light on the conformation and potential interactions of similar compounds, which could inform future drug design and synthesis strategies (Faizi, Ahmad, & Golenya, 2016).
properties
IUPAC Name |
1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-7-10(8-13-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUFBBSSGHVUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC(=C1)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.